5-(Nonyloxy)tryptamine

Migraine research Serotonin receptor pharmacology GPCR ligand screening

Choose 5-(Nonyloxy)tryptamine (CAS 157798-12-4) for unambiguous 5-HT1B/1D receptor signaling studies. Unlike sumatriptan, which cross-reacts with 5-HT1A, this compound delivers >300-fold selectivity, eliminating confounding receptor crosstalk. As the optimal affinity-selectivity benchmark in the 5-alkoxytryptamine series, it enables rigorous SAR and selectivity panel development. Also applicable in virology for serotonin receptor-mediated viral entry studies. Procure with confidence – compound-specific differentiation mandates precise receptor pharmacology.

Molecular Formula C19H30N2O
Molecular Weight 302.5 g/mol
CAS No. 157798-12-4
Cat. No. B106180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Nonyloxy)tryptamine
CAS157798-12-4
Synonyms5-(Nonyloxy)tryptamine
Molecular FormulaC19H30N2O
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN
InChIInChI=1S/C19H30N2O/c1-2-3-4-5-6-7-8-13-22-17-9-10-19-18(14-17)16(11-12-20)15-21-19/h9-10,14-15,21H,2-8,11-13,20H2,1H3
InChIKeyYHSMSRREJYOGQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Nonyloxy)tryptamine (CAS 157798-12-4): Baseline Properties and Structural Context


5-(Nonyloxy)tryptamine (CAS 157798-12-4) is a tryptamine derivative consisting of serotonin bearing an O-nonyl substituent at the 5-position [1]. It functions as a selective serotonin receptor agonist, with the highest affinity reported at the 5-HT1B (human) and 5-HT1Dβ (human) receptors [2]. The compound belongs to the broader class of 5-alkoxytryptamines, where increasing O-alkoxy chain length correlates with enhanced potency and selectivity for 5-HT1B receptors [3].

Why Generic Substitution of 5-(Nonyloxy)tryptamine (CAS 157798-12-4) Is Scientifically Unjustified


Generic substitution among 5-HT1 receptor agonists is contraindicated due to profound differences in receptor subtype selectivity profiles. Sumatriptan, the prototypical anti-migraine agent, exhibits minimal selectivity between 5-HT1D and 5-HT1A receptors, while 5-(Nonyloxy)tryptamine demonstrates >300-fold selectivity for 5-HT1B/1D over 5-HT1A [1]. Even within the 5-alkoxytryptamine series, subtle structural modifications yield distinct pharmacological fingerprints: compounds with shorter alkyl chains (C2-C8) show high 5-HT1Dβ affinity but <50-fold selectivity, whereas the nonyloxy derivative represents the optimal balance of affinity and selectivity [2]. This evidence mandates compound-specific procurement.

Quantitative Differentiation of 5-(Nonyloxy)tryptamine (CAS 157798-12-4) from Closest Analogs and In-Class Candidates


Superior 5-HT1Dβ/5-HT1B Binding Affinity Relative to Sumatriptan and Shorter-Chain Analogs

5-(Nonyloxy)tryptamine displays a 5-HT1Dβ receptor binding affinity (Ki = 1 nM) that is approximately 30-fold higher than sumatriptan and represents the optimum within the 5-alkoxytryptamine series [1][2].

Migraine research Serotonin receptor pharmacology GPCR ligand screening

Enhanced 5-HT1Dβ vs 5-HT1A Selectivity Over Sumatriptan

5-(Nonyloxy)tryptamine exhibits >300-fold selectivity for 5-HT1Dβ over 5-HT1A receptors, whereas sumatriptan displays little to no selectivity between these two receptor subtypes [1][2].

Receptor selectivity profiling Off-target minimization Migraine pharmacology

Functional Adenylate Cyclase Inhibition with Subtype Selectivity

In functional adenylate cyclase assays, 5-(Nonyloxy)tryptamine inhibits cAMP production via human 5-HT1Dβ receptors with an EC50 of 68 nM, while demonstrating minimal activity at 5-HT1A receptors (EC50 > 1 µM) .

GPCR functional assays cAMP signaling Serotonin receptor pharmacology

Chain-Length Optimization for Affinity-Selectivity Balance

Within the 5-alkoxytryptamine series, compounds with unbranched alkyl chains of 8 or fewer carbons exhibit high 5-HT1Dβ affinity (Ki < 5 nM) but poor selectivity (<50-fold vs 5-HT1A), while chains longer than 9 carbons show reduced 5-HT1Dβ affinity [1].

Structure-activity relationship Medicinal chemistry Ligand optimization

Functional Potency Relative to Sumatriptan in 5-HT1B Activation

5-(Nonyloxy)tryptamine is described as a 5-HT1B selective agonist that is several times more potent than sumatriptan, with a 5-HT1B binding affinity of 1 nM and >300-fold selectivity over 5-HT1A [1].

5-HT1B receptor agonism Functional pharmacology Migraine research

Recommended Research and Industrial Applications for 5-(Nonyloxy)tryptamine (CAS 157798-12-4)


Selective 5-HT1B/1D Receptor Activation in Migraine Mechanism Studies

Utilize 5-(Nonyloxy)tryptamine as a high-affinity, highly selective agonist for dissecting 5-HT1B/1D-mediated signaling pathways in migraine models, where sumatriptan's poor selectivity confounds interpretation [1].

GPCR Selectivity Profiling and Off-Target Assessment

Deploy this compound as a reference ligand in selectivity panels to benchmark novel 5-HT1B/1D agonists, leveraging its >300-fold selectivity over 5-HT1A to define the upper bound of achievable subtype discrimination [1][2].

Structure-Activity Relationship (SAR) Studies of 5-HT1 Receptor Ligands

Employ 5-(Nonyloxy)tryptamine as the optimal affinity-selectivity benchmark in 5-alkoxytryptamine SAR investigations, against which structural modifications (chain branching, heteroatom replacement, cyclization) can be quantitatively evaluated [2].

Host-Pathogen Interaction Studies Involving Serotonergic Signaling

Apply this compound in virology research to probe serotonin receptor-mediated regulation of viral entry, as demonstrated by its inhibition of reovirus, chikungunya virus, and coronavirus infectivity through altered endosomal trafficking [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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